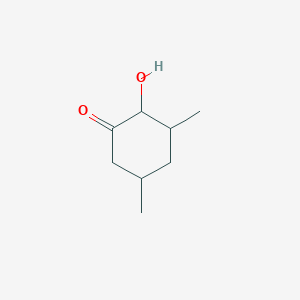
2-Hydroxy-3,5-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H14O2 It consists of a cyclohexane ring substituted with two methyl groups and a hydroxyl group, making it a derivative of cyclohexanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,5-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the hydroxylation of 3,5-dimethylcyclohexanone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the hydroxyl group being introduced at the 2-position of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dimethylcyclohexanone followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2,3,5-Trimethylcyclohexanone or 2,3,5-Trimethylcyclohexanoic acid.
Reduction: 2-Hydroxy-3,5-dimethylcyclohexanol.
Substitution: 2-Chloro-3,5-dimethylcyclohexanone or 2-Bromo-3,5-dimethylcyclohexanone.
Scientific Research Applications
2-Hydroxy-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological processes through the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxycyclohexanone
- 3,5-Dimethylcyclohexanone
- 2-Hydroxy-3-methylcyclohexanone
Uniqueness
2-Hydroxy-3,5-dimethylcyclohexan-1-one is unique due to the presence of both hydroxyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-hydroxy-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-5-3-6(2)8(10)7(9)4-5/h5-6,8,10H,3-4H2,1-2H3 |
InChI Key |
RNPPJOCJDVTASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


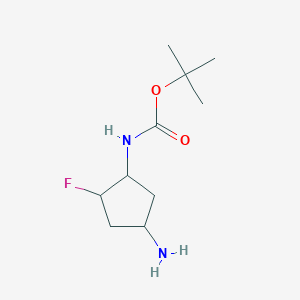
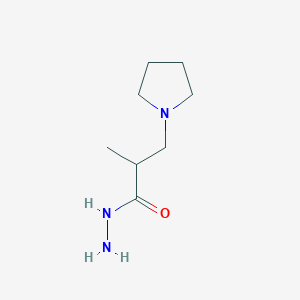

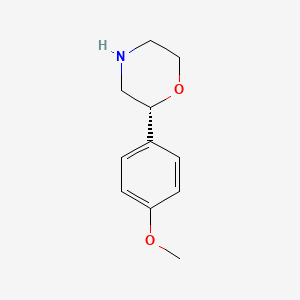
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
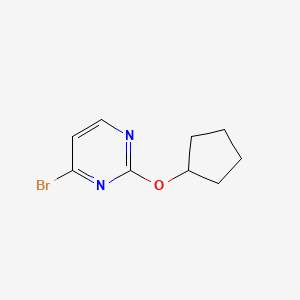
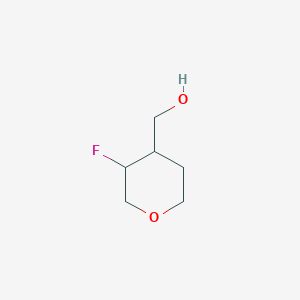

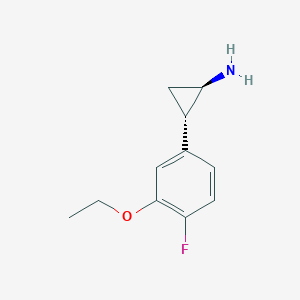
![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
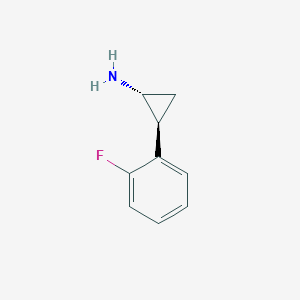
![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)
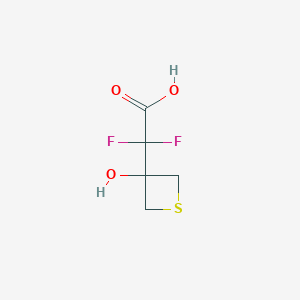
![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)
